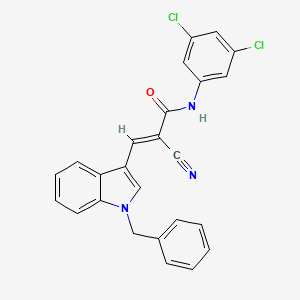
(E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide involves the inhibition of specific enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. It also inhibits the activity of specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth. By inhibiting these enzymes and pathways, (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide have been studied extensively. This compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. It also inhibits the growth of cancer cells by inhibiting the activity of specific enzymes and signaling pathways. In addition, (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide in lab experiments include its potential as a drug candidate and its ability to inhibit the growth of cancer cells. However, this compound has limitations, including its toxicity and its potential to interact with other compounds in the body. Therefore, careful consideration should be given when using (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide in lab experiments.
Direcciones Futuras
For (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide research include further studies on its potential as a drug candidate for cancer and neurodegenerative diseases. In addition, more research is needed to understand the mechanism of action of this compound and its potential interactions with other compounds in the body. Further studies on the toxicity and safety of (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide are also needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide involves the reaction between 3-(1-benzylindol-3-yl)acrylic acid and 3,5-dichlorobenzonitrile in the presence of a catalyst. This reaction results in the formation of (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
(E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and medicinal chemistry. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In medicinal chemistry, (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide has been studied for its potential as a drug candidate.
Propiedades
IUPAC Name |
(E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2N3O/c26-20-11-21(27)13-22(12-20)29-25(31)18(14-28)10-19-16-30(15-17-6-2-1-3-7-17)24-9-5-4-8-23(19)24/h1-13,16H,15H2,(H,29,31)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBSEAGYUWIZBV-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[4-(2,6-diethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide](/img/structure/B2483479.png)
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2483483.png)
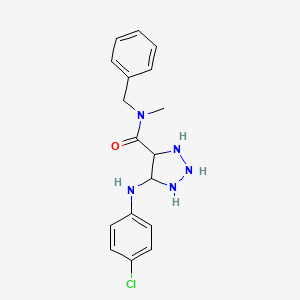
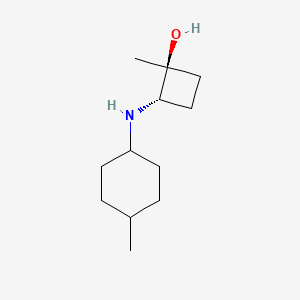
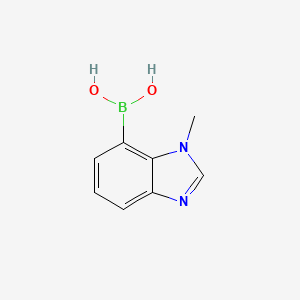
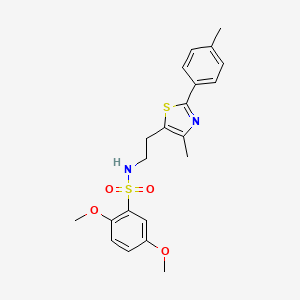

![N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2483493.png)
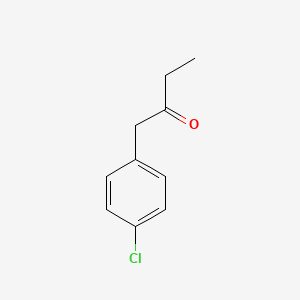
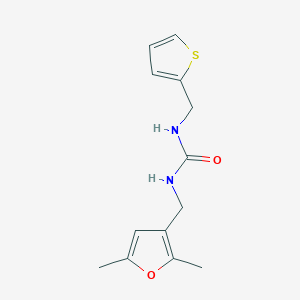
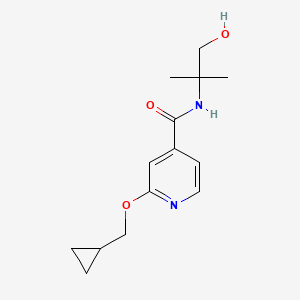
![N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide](/img/no-structure.png)